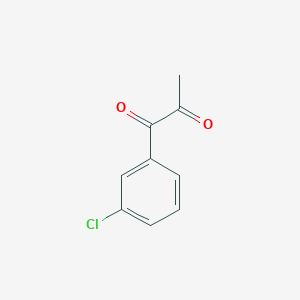

1-(3-Chlorophenyl)propane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)propane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRBHYVHVKOEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544399 | |

| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-17-2 | |

| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)PROPANE-1,2-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2723PG76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Dicarbonyl Compounds in Synthetic Chemistry

Dicarbonyl compounds are organic molecules that contain two carbonyl (C=O) groups. wikipedia.org The relative positioning of these carbonyl groups—classified as 1,2-, 1,3-, 1,4-, or 1,5-dicarbonyls—largely dictates their chemical reactivity and applications in synthesis. wikipedia.orgfiveable.mefiveable.me

In organic synthesis, dicarbonyl compounds are prized for their ability to form new carbon-carbon bonds and to serve as precursors for the construction of cyclic systems. fiveable.mefiveable.meresearchgate.net For instance, 1,3-dicarbonyl compounds possess a particularly acidic α-hydrogen, which can be readily removed by a base to generate a nucleophilic enolate. fiveable.mepressbooks.pub This enolate can then participate in a range of reactions, including alkylations and conjugate additions. fiveable.mepressbooks.pub

1,2-dicarbonyls, such as 1-(3-chlorophenyl)propane-1,2-dione, have their own distinct reactivity. A key characteristic of 1,2-diketones is the relatively long carbon-carbon bond between the two carbonyl groups, which is attributed to the repulsion between the partial positive charges on the carbonyl carbons. wikipedia.org These compounds readily condense with various nucleophiles, including amines and ureas, to form a wide array of heterocyclic structures. wikipedia.org

Significance of Halogenated Aromatic Ketones in Chemical Transformations

Halogenated aromatic ketones are a class of compounds that feature a halogen atom and a ketone functional group attached to an aromatic ring. The presence of the halogen atom significantly influences the reactivity of the molecule.

The halogen acts as an electron-withdrawing group, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com Furthermore, the carbon-halogen bond itself can be a site of reactivity, participating in various cross-coupling reactions that are fundamental to modern organic synthesis.

The α-position to the ketone (the carbon atom adjacent to the carbonyl group) is also activated. In the presence of an acid or base, aldehydes and ketones can undergo α-halogenation, where a hydrogen atom at the α-position is replaced by a halogen. pressbooks.pubopenstax.org This reaction typically proceeds through an enol or enolate intermediate. organicchemistrytutor.comlibretexts.org The resulting α-halo ketones are valuable synthetic intermediates themselves, as they can undergo dehydrobromination to form α,β-unsaturated ketones. openstax.orglibretexts.org

Overview of 1 3 Chlorophenyl Propane 1,2 Dione S Role As a Synthetic Building Block

Precursor Synthesis and Derivatization Strategies

The cornerstone of synthesizing this compound is the effective preparation of its precursor, 1-(3-chlorophenyl)-2-hydroxypropan-1-one (B195634). google.com This section outlines the synthesis of this crucial intermediate and the important considerations in its preparation.

Synthesis of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one

A prevalent method for the synthesis of 1-(3-chlorophenyl)-2-hydroxypropan-1-one involves the hydrolysis of 2-bromo-3'-chloropropiophenone. google.com Another common approach is the aldol (B89426) condensation of 3-chlorobenzaldehyde (B42229) with acetone (B3395972) in the presence of a base like sodium hydroxide. This reaction proceeds through an aldol condensation mechanism, followed by dehydration and reduction to yield the desired α-hydroxy ketone.

Furthermore, stereoselective methods have been developed to produce specific enantiomers of 1-(3-chlorophenyl)-2-hydroxypropan-1-one. For instance, the (R)-enantiomer can be synthesized from 9a through a reaction with AD-mix-β and CH3SO2NH2 in a tert-butyl alcohol-water mixture. chemicalbook.com This highlights the ability to control the stereochemistry of the precursor, which can be crucial for specific applications.

Methodological Considerations for Precursor Preparation

The preparation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one demands careful control over reaction conditions to ensure high yield and purity. In the hydrolysis of 2-bromo-3'-chloropropiophenone, the choice of solvent and temperature is critical to minimize side reactions. google.com For the aldol condensation route, the concentration of the base and the reaction temperature must be optimized to favor the desired product and prevent the formation of polymeric byproducts.

Purification of the precursor is typically achieved through crystallization or column chromatography. For example, after hydrolysis, the crude product can be crystallized from n-heptane to achieve high purity. google.com When chromatographic purification is necessary, a common eluent system is a mixture of hexanes and ethyl acetate (B1210297). chemicalbook.com

Oxidative Transformations to this compound

The conversion of 1-(3-chlorophenyl)-2-hydroxypropan-1-one to this compound is achieved through oxidation. This step is critical as it introduces the second ketone group, forming the desired dione (B5365651) structure. google.com The selection of the oxidizing agent and reaction conditions is paramount to the success of this transformation.

Exploration of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the conversion of the α-hydroxy ketone to the corresponding diketone. The choice of oxidant influences the reaction's efficiency, selectivity, and environmental impact.

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its atom economy and the benign nature of its byproduct, water. nih.govresearchgate.net Manganese catalysts, in conjunction with H₂O₂, have been shown to be effective for the oxidation of α-hydroxy ketones. nih.govresearchgate.net These systems can operate under mild conditions and show good selectivity, although over-oxidation to cleavage products can sometimes occur. nih.gov The catalyst can be prepared in situ from a manganese salt and a ligand like pyridine-2-carboxylic acid. nih.govresearchgate.net

Stronger, metal-based oxidizing agents are also commonly used. A Chinese patent describes the use of sodium permanganate (B83412) (NaMnO₄) in dichloromethane (B109758) to oxidize 1-(3-chlorophenyl)-2-hydroxypropan-1-one, achieving a yield of 62% with a purity of 93.4%. google.com Another method detailed in the same patent utilizes pyridinium (B92312) chlorochromate (PCC) as the oxidant, resulting in a higher yield of 74% and a purity of 96.5%. google.com These methods demonstrate the efficacy of metal-mediated oxidation but often require stoichiometric amounts of the oxidant and may involve more hazardous reagents and byproducts compared to catalytic peroxide systems. researchgate.net

Below is a table summarizing the reaction conditions for the oxidation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one to this compound using different metal-mediated systems as described in the literature.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Permanganate (40 wt% solution) | Dichloromethane | 25 ± 5 | 3 | 62 | 93.4 | google.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 30 ± 5 | 24 | 74 | 96.5 | google.com |

This interactive table allows for the comparison of different oxidative methods, highlighting the trade-offs between yield, purity, and reaction conditions.

Advancements in the Synthesis and Purification of this compound

The chemical compound this compound is a significant molecule in various research and development sectors. This article delves into the sophisticated methodologies employed for its synthesis, with a particular focus on optimizing reaction conditions to maximize yield and purity. Furthermore, it explores the critical post-synthetic steps of purification and isolation that are essential for obtaining the compound in a highly pure form.

Computational and Theoretical Approaches to 1 3 Chlorophenyl Propane 1,2 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies, which are fundamental to understanding molecular properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. For 1-(3-chlorophenyl)propane-1,2-dione, the HOMO is expected to be localized primarily on the chlorophenyl ring, which is electron-rich, while the LUMO is likely centered on the electron-deficient α-dicarbonyl group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbons and electrophilic attack on the aromatic ring.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify these predictions. Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a quantitative measure of the molecule's reactivity. mdpi.com

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 | Energy of the outermost electron; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.15 | Energy of the lowest available electron state; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.70 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. scirp.org |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.50 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | 4.31 | Measures the propensity of a species to accept electrons. |

The distribution of electron density within a molecule governs its electrostatic interactions and provides insight into its reactive sites. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. aimspress.com The MEP map uses a color spectrum to indicate charge distribution: red regions signify negative electrostatic potential (high electron density), which are prone to electrophilic attack, while blue regions indicate positive potential (electron deficiency), which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the two highly electronegative oxygen atoms of the dione (B5365651) group. Conversely, the carbonyl carbons and the hydrogen atoms would exhibit a positive potential (blue or green). This confirms the carbonyl carbons as primary sites for nucleophilic attack.

| Atom | Position in Structure | Hypothetical Mulliken Charge (a.u.) | Interpretation |

|---|---|---|---|

| O (carbonyl 1) | Attached to C adjacent to phenyl ring | -0.55 | High negative charge; site for electrophilic interaction. |

| O (carbonyl 2) | Attached to C adjacent to methyl group | -0.52 | High negative charge; site for electrophilic interaction. |

| C (carbonyl 1) | Adjacent to phenyl ring | +0.48 | High positive charge; primary site for nucleophilic attack. |

| C (carbonyl 2) | Adjacent to methyl group | +0.45 | Positive charge; secondary site for nucleophilic attack. |

| Cl | On phenyl ring | -0.15 | Negative charge due to high electronegativity, influences ring electronics. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, locate intermediate structures, and characterize the transition states that connect them. nih.gov This analysis provides crucial information about reaction kinetics and thermodynamics, such as activation energies and reaction enthalpies.

The oxidation of dicarbonyl compounds can proceed through various pathways. Computational studies can be employed to model these mechanisms, for example, in reactions involving common oxidizing agents like peroxides or metal-oxo compounds. researchgate.net DFT calculations can map the reaction coordinate, identifying the transition state structure and calculating the associated activation energy barrier. For this compound, a likely oxidation pathway could involve cleavage of the C-C bond between the two carbonyl groups. Theoretical modeling would help to determine whether such a reaction proceeds via a concerted or stepwise mechanism and how the chloro-substituent on the phenyl ring influences the reaction's feasibility and rate. researchgate.netmdpi.com

The reduction of the dione functionality in this compound is a chemically significant transformation. The two carbonyl groups can be reduced to alcohols. Computational modeling can elucidate the mechanism of this reduction, whether it occurs in a single step or sequentially. researchgate.net For instance, in a hydride reduction, transition state analysis could determine which of the two carbonyl groups is preferentially attacked by the hydride reagent. researchgate.net The analysis would involve calculating the activation energies for hydride attack at each carbonyl carbon, providing a theoretical basis for the reaction's regioselectivity. The influence of catalysts on the reduction pathway can also be effectively studied using these methods. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are key determinants of its physical properties and biological activity. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key flexible bond is the single bond connecting the chlorophenyl ring to the propanedione moiety.

Rotation around this C-C bond gives rise to different conformers. A potential energy surface scan can be performed computationally by systematically varying the dihedral angle between the plane of the phenyl ring and the plane of the adjacent carbonyl group. This analysis would reveal the most stable (lowest energy) conformation and the energy barriers to rotation. The stability of different conformers is governed by a balance of steric hindrance (repulsion between bulky groups) and electronic effects, such as conjugation between the π-system of the phenyl ring and the carbonyl group. In related phenyl ketone structures, a non-planar conformation is often favored to relieve steric strain. researchgate.net

| Dihedral Angle (Phenyl-C-C=O) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | +3.5 | Fully Eclipsed (Planar) - High energy due to steric clash. |

| 45° | 0.0 | Skewed (Most Stable) - Optimal balance between conjugation and steric relief. |

| 90° | +2.0 | Perpendicular - Loss of conjugation leads to higher energy. |

| 135° | +1.5 | Skewed |

| 180° | +4.0 | Fully Eclipsed (Planar) - High energy. |

Advanced Analytical Characterization Methodologies for 1 3 Chlorophenyl Propane 1,2 Dione

Chromatographic Separation Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of 1-(3-Chlorophenyl)propane-1,2-dione and for monitoring its formation during the synthesis of bupropion (B1668061). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Development and Validation

The development of a robust HPLC method is crucial for the accurate quantification of this compound. Several studies on bupropion and its impurities have established effective chromatographic conditions that can be adapted and optimized for this specific analyte. helixchrom.comnih.govwisdomlib.orgrroij.comhumanjournals.com

A typical Reverse Phase-HPLC (RP-HPLC) method for the analysis of bupropion and its impurities, including this compound, would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov The method validation ensures that the analytical procedure is suitable for its intended purpose, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. omchemlabs.in

Method Development: The development process involves the selection of an appropriate stationary phase, mobile phase, and detection wavelength. A C18 column is often a suitable choice for the separation of bupropion and its related compounds. wisdomlib.orghumanjournals.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve good resolution and peak shape. helixchrom.comwisdomlib.orghumanjournals.com The pH of the aqueous buffer can also be adjusted to fine-tune the retention and selectivity. wisdomlib.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for bupropion and its impurities is often around 252 nm. wisdomlib.orghumanjournals.com

Method Validation: Once the chromatographic conditions are optimized, the method is validated.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products, is demonstrated.

Linearity: A linear relationship between the concentration of this compound and the detector response is established over a defined range.

Precision: The precision of the method is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The accuracy is determined by the recovery of a known amount of the impurity spiked into a sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, are determined.

Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature) is assessed.

A standard chromatogram for 1-(3-Chlorophenyl)-1,2-propanedione has been reported, which serves as a reference for its retention time under specific chromatographic conditions. researchgate.net

| Parameter | Typical Value/Range |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., phosphate (B84403) or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~252 nm |

| LOD | ~0.5 µg/mL |

| LOQ | ~2.0 µg/mL |

| This table presents typical parameters for an HPLC method for the analysis of bupropion and its impurities, which can be adapted for this compound. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of bupropion, TLC can be employed to track the consumption of starting materials and the formation of the product and any impurities, including this compound.

A typical TLC procedure involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically to achieve good separation of the components. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is commonly used.

After development, the separated spots are visualized. While some compounds are colored and can be seen directly, most require a visualization agent. Common visualization techniques include:

UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (typically at 254 nm or 365 nm).

Iodine Chamber: The plate is placed in a chamber containing iodine crystals. Iodine vapor adsorbs to the organic compounds, revealing them as brown spots.

Staining Reagents: The plate is dipped into or sprayed with a specific chemical reagent that reacts with the compounds to produce colored spots. Vanillin (B372448) or anisaldehyde stains are versatile and can be used to visualize a wide range of functional groups. For instance, a vanillin reagent has been successfully used for the detection of 1,3-propanediol, a related diol compound. researchgate.net

By comparing the TLC profile of the reaction mixture with that of the starting materials and, if available, a reference standard of this compound, the progress of the reaction can be effectively monitored.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to establish the proton and carbon framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the methyl protons and the aromatic protons. The chemical shifts, integration values, and coupling patterns of these signals would confirm the structure. The aromatic protons would likely appear as a complex multiplet in the downfield region of the spectrum, while the methyl protons would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the two carbonyl carbons, and the carbons of the chlorophenyl ring. The chemical shifts of the carbonyl carbons would be particularly informative, appearing at very low field.

The structural characterization of bupropion metabolites often relies on detailed NMR analysis to determine the site of metabolic modification, a methodology directly applicable to impurity characterization. nih.govnih.gov While the specific spectral data for this compound is not widely published in peer-reviewed literature, it is available from commercial suppliers of this compound. pharmaffiliates.com

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | ||

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methyl-H | 2.0 - 2.5 | Singlet |

| ¹³C | ||

| Carbonyl-C | 190 - 210 | Singlet |

| Aromatic-C | 120 - 140 | Multiple Singlets |

| Methyl-C | 20 - 30 | Singlet |

| This table provides expected NMR chemical shift ranges for the different nuclei in this compound based on general principles and data for related structures. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule. The most prominent features in the IR spectrum of this compound would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide clues about the electronic environment of the carbonyl groups. Other characteristic absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and the C-Cl stretching vibration. A vapor phase IR spectrum for this compound is listed in the PubChem database. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While C=O stretching vibrations are also visible in the Raman spectrum, non-polar bonds often give rise to stronger signals in Raman than in IR. For example, the C=C stretching vibrations of the phenyl ring would be expected to show strong Raman scattering.

The combined use of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. For instance, in the study of other complex molecules, both techniques have been used to provide a full assignment of the fundamental vibrational modes. nih.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O (carbonyl) stretching | 1650 - 1750 |

| C-H (aromatic) stretching | 3000 - 3100 |

| C-H (aliphatic) stretching | 2850 - 3000 |

| C=C (aromatic) stretching | 1450 - 1600 |

| C-Cl stretching | 600 - 800 |

| This table presents expected vibrational frequencies for the key functional groups in this compound. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Molecular Weight Determination: In a mass spectrometer, the molecule is ionized, and the mass of the resulting molecular ion (M⁺) is measured. For this compound (C₉H₇ClO₂), the expected monoisotopic mass is approximately 182.01 Da. nih.gov The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak with about one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis: Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragment ions is unique to the molecule's structure and can be used for its identification. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bonds between the carbonyl groups and the loss of the chlorophenyl or acetyl groups. For example, the loss of the acetyl group (CH₃CO) would result in a fragment ion corresponding to the 3-chlorobenzoyl cation. Studies on the mass spectral fragmentation of related compounds, such as substituted 3-phenylpropenoates, have shown characteristic losses of chlorine from the phenyl ring, which could also be a potential fragmentation pathway for this compound. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light.

For this compound, the primary chromophores are the phenyl ring and the α-dicarbonyl group. The interaction of these groups dictates the electronic absorption spectrum of the molecule. The phenyl ring typically exhibits absorptions corresponding to π → π* transitions. The presence of the chlorine substituent on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, as well as changes in their intensity.

The α-dicarbonyl moiety is characterized by weak n → π* transitions at longer wavelengths (in the near UV or visible region) and more intense π → π* transitions at shorter wavelengths. The n → π* transitions involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. These transitions are typically of low intensity.

Hypothetical UV-Visible Spectral Data for this compound in Methanol

| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |

| ~ 380 | ~ 50 | n → π | α-Dicarbonyl |

| ~ 280 | ~ 1,000 | π → π | Phenyl Ring |

| ~ 240 | ~ 12,000 | π → π* | Phenyl Ring / Dicarbonyl |

Note: The data in this table is hypothetical and serves as an illustration of expected values based on the analysis of similar compounds. Actual experimental values may differ.

X-ray Diffraction Analysis for Solid-State Structure Determination

For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction would be the definitive method to establish its solid-state structure. sigmaaldrich.com The analysis would reveal the planarity of the phenyl ring, the conformation of the propane-1,2-dione side chain, and the orientation of the chloro-substituent relative to the rest of the molecule. Intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing, could also be identified.

As with the UV-Visible spectroscopic data, a complete set of published crystallographic data for this compound is not currently available. To illustrate the detailed structural information that would be obtained from an X-ray diffraction study, a hypothetical table of crystallographic data is provided below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 835.4 |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C=O (dione) | 1.21 |

| C-C (dione) | 1.53 |

| **Selected Bond Angles (°) ** | |

| O=C-C=O | 118 |

| C-C-Cl | 119.5 |

Note: The data presented in this table is hypothetical and intended to be illustrative of the parameters determined from an X-ray diffraction experiment. The actual values would need to be determined experimentally.

Strategic Applications of 1 3 Chlorophenyl Propane 1,2 Dione in Contemporary Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of two electrophilic carbonyl centers renders 1-(3-Chlorophenyl)propane-1,2-dione a highly sought-after intermediate for the construction of intricate molecular architectures. Its utility spans from the synthesis of pharmaceutical-related compounds to the assembly of diverse heterocyclic systems.

Precursor in Pharmaceutical Intermediate Derivatization

This compound is recognized as a significant related compound and impurity in the synthesis of Bupropion (B1668061), an antidepressant and smoking cessation aid. nih.govnih.govpharmaffiliates.comcymitquimica.com Its structural similarity to precursors of Bupropion highlights its importance in pharmaceutical process chemistry and quality control.

A key transformation of this dione (B5365651) in a pharmaceutical context is its reduction. For instance, the reduction of this compound is a step in the preparation of Bupropion Hydrochloride impurity F. This reaction can be achieved using reducing agents such as potassium borohydride (B1222165) in ethanol (B145695) at low temperatures. wikipedia.org This conversion underscores the role of the dione as a direct precursor to potential metabolites or degradation products of Bupropion, making its synthesis and reactivity a critical area of study for ensuring drug purity and safety.

| Reactant | Reagent | Solvent | Product | Significance |

|---|---|---|---|---|

| This compound | Potassium borohydride | Ethanol | Bupropion Hydrochloride Impurity F | Demonstrates its role as a direct precursor to a pharmaceutical impurity. |

Building Block for Heterocyclic Compound Synthesis

The dicarbonyl moiety of this compound is an ideal electrophilic component for condensation reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic compounds. One of the most prominent applications is in the synthesis of quinoxalines.

The reaction of 1,2-diketones with o-phenylenediamines is a classic and efficient method for the preparation of quinoxalines. organic-chemistry.orgorganic-chemistry.org This acid-catalyzed condensation reaction proceeds readily to form the fused pyrazine (B50134) ring of the quinoxaline (B1680401) system. While specific literature detailing the reaction of this compound with o-phenylenediamine (B120857) is not abundant, the general reactivity of 1,2-diketones suggests that this transformation would yield 2-methyl-3-(3-chlorophenyl)quinoxaline. The reaction conditions for such transformations are typically mild, often involving refluxing in a suitable solvent like ethanol with a catalytic amount of acid.

| Reactants | Reaction Type | Expected Product | Significance |

|---|---|---|---|

| This compound and o-Phenylenediamine | Condensation/Cyclization | 2-Methyl-3-(3-chlorophenyl)quinoxaline | Formation of a key heterocyclic scaffold with potential biological activity. |

Exploration of Novel Synthetic Reactions Utilizing the Dicarbonyl Moiety

The adjacent carbonyl groups in this compound provide a platform for exploring a variety of synthetic transformations, including condensation reactions, annulation strategies, and nucleophilic and electrophilic additions.

Condensation Reactions and Annulation Strategies

Beyond quinoxaline synthesis, this compound is a potential substrate for other classical condensation reactions that form heterocyclic rings. These include the Paal-Knorr synthesis for pyrroles and furans, the Hantzsch synthesis for dihydropyridines, and the Gewald synthesis for aminothiophenes. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

Paal-Knorr Pyrrole Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this compound is a 1,2-dicarbonyl, its conversion to a 1,4-dicarbonyl equivalent or direct utilization in modified Paal-Knorr protocols could lead to the synthesis of substituted pyrroles. organic-chemistry.orgrgmcet.edu.in

Hantzsch Dihydropyridine (B1217469) Synthesis: This multicomponent reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. organic-chemistry.orgwikipedia.orgnih.gov The dicarbonyl nature of this compound could allow for its participation in Hantzsch-type reactions, potentially leading to novel dihydropyridine structures.

Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgmdpi.com The ketone functionality within this compound makes it a plausible candidate for this reaction, offering a route to highly substituted aminothiophenes.

Furthermore, condensation reactions with active methylene (B1212753) compounds, such as malonates and nitroalkanes, can be envisioned. These Knoevenagel-type condensations would lead to the formation of new carbon-carbon bonds and highly functionalized products. wikipedia.org Subsequent intramolecular reactions could then be employed in annulation strategies to construct carbocyclic or heterocyclic rings.

Nucleophilic and Electrophilic Addition Reactions at Carbonyl Centers

The two carbonyl groups of this compound are susceptible to attack by a variety of nucleophiles.

Nucleophilic Addition: Grignard reagents and other organometallic compounds can add to one or both carbonyl groups to form tertiary alcohols. mnstate.edu The selectivity of this addition can potentially be controlled by the steric and electronic properties of the nucleophile and the reaction conditions. Reduction of the carbonyl groups, as mentioned earlier, is a key nucleophilic addition of a hydride.

Electrophilic Addition: The dione can exist in equilibrium with its enol form, which can then undergo electrophilic attack. This reactivity can be exploited for the introduction of various functional groups at the α-position to the carbonyls.

Development of Catalytic Systems for this compound Transformations

The development of efficient catalytic systems for the transformation of this compound is crucial for enhancing reaction efficiency, selectivity, and sustainability.

Catalytic Hydrogenation: The reduction of the dicarbonyl moiety to a diol can be achieved through catalytic hydrogenation. Various metal catalysts, such as those based on ruthenium, rhodium, or palladium, can be employed for this transformation. acs.org Asymmetric hydrogenation, using chiral catalysts, could provide a route to enantiomerically enriched diols, which are valuable chiral building blocks. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: While the chlorine atom on the phenyl ring is generally less reactive in cross-coupling reactions compared to bromine or iodine, under specific catalytic conditions (e.g., using specialized palladium or nickel catalysts and ligands), it could potentially participate in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. This would allow for further functionalization of the aromatic ring.

Organocatalysis: Organocatalysts can be employed to promote various transformations of this compound. For instance, chiral amines or thioureas could catalyze asymmetric aldol (B89426) or Michael addition reactions, providing enantioselective access to complex products.

This compound is a valuable and versatile building block in organic synthesis. Its role as a key intermediate in the synthesis of pharmaceutical-related compounds, coupled with its potential for constructing a diverse range of heterocyclic systems, highlights its strategic importance. The exploration of novel synthetic reactions utilizing its dicarbonyl moiety and the development of efficient catalytic systems for its transformations will undoubtedly continue to expand its applications in the creation of complex and functionally rich molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)propane-1,2-dione, and how do reaction conditions influence yield?

- Methodology : Oxidation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions is a primary route. Alternative pathways include Friedel-Crafts acylation with 3-chlorobenzene and diketone precursors. Control of temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-oxidizer) is critical to minimize side reactions such as over-oxidation or decomposition .

- Data Contradiction : Discrepancies in yields (40–75%) across studies may arise from solvent polarity (e.g., acetic acid vs. dichloromethane) or catalyst purity. Validate via TLC and GC-MS to confirm product homogeneity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- Spectroscopy : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT/B3LYP/6-31G*). The ketone carbonyls should appear as two distinct peaks at δ 195–210 ppm in ¹³C NMR.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and planarity of the diketone moiety. For example, C=O bond lengths typically range from 1.20–1.22 Å .

- Table : Key spectroscopic markers:

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic H (δ 7.3–7.8 ppm) | |

| ¹³C NMR | C=O (δ 195–210 ppm) | |

| IR | C=O stretch (1680–1720 cm⁻¹) |

Q. What stability challenges are associated with this compound under ambient conditions?

- Degradation Pathways : The compound is prone to hydrolysis in humid environments, forming 3-chlorobenzoic acid derivatives. Stabilize via storage in anhydrous solvents (e.g., DMSO) or under inert gas (N₂/Ar) .

- Experimental Validation : Accelerated stability testing (40°C/75% RH) over 14 days with HPLC monitoring (retention time shifts >5% indicate degradation).

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the reactivity of the diketone moiety in nucleophilic additions?

- Mechanistic Insight : The electron-withdrawing chloro group activates the diketone toward nucleophilic attack (e.g., by amines or hydrazines). Density Functional Theory (DFT) calculations show a 15–20% increase in electrophilicity at the α-carbon compared to non-halogenated analogs .

- Case Study : Reaction with methylamine yields 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one. Monitor regioselectivity via LC-MS and compare with computational transition-state models.

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Conflict Example : Discrepancies in UV-Vis λmax values (e.g., 280 nm vs. 310 nm) may arise from solvent effects (polarity) or aggregation.

- Resolution :

Re-measure in standardized solvents (e.g., acetonitrile).

Perform time-dependent DFT (TDDFT) simulations to correlate experimental and theoretical spectra .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency.

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). The chlorophenyl group enhances hydrophobic interactions in active sites.

- QSAR Models : Corrate logP values (calculated: 2.1) with membrane permeability. Derivatives with logP >3 show improved bioavailability but higher hepatotoxicity risk .

- Validation : Compare in silico predictions with in vitro assays (e.g., MIC for antimicrobial activity).

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) for yield improvement.

- Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) in public repositories like Zenodo for peer validation.

- Safety Protocols : Handle chlorinated intermediates in fume hoods due to potential respiratory irritancy (OSHA PEL: 5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.